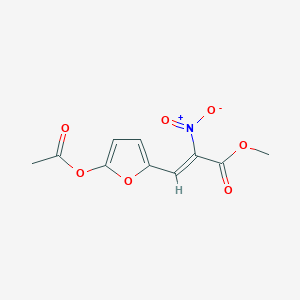

Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate

Description

Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate is an organic compound featuring a furan ring substituted with an acetyloxy group at the C5 position and a nitro group at the C2 position of the propenoate ester. Its molecular formula is C₉H₉NO₇, with a calculated molecular weight of 243.17 g/mol.

Properties

CAS No. |

73023-87-7 |

|---|---|

Molecular Formula |

C10H9NO7 |

Molecular Weight |

255.18 g/mol |

IUPAC Name |

methyl (Z)-3-(5-acetyloxyfuran-2-yl)-2-nitroprop-2-enoate |

InChI |

InChI=1S/C10H9NO7/c1-6(12)17-9-4-3-7(18-9)5-8(11(14)15)10(13)16-2/h3-5H,1-2H3/b8-5- |

InChI Key |

BLMMROLMYZJMKU-YVMONPNESA-N |

Isomeric SMILES |

CC(=O)OC1=CC=C(O1)/C=C(/C(=O)OC)\[N+](=O)[O-] |

Canonical SMILES |

CC(=O)OC1=CC=C(O1)C=C(C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate typically involves multi-step organic reactions. One common route includes the nitration of a furan derivative followed by esterification and acetylation reactions. The specific conditions for these reactions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The acetyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while hydrolysis of the ester group can produce a carboxylic acid .

Scientific Research Applications

Synthesis and Reactivity

Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate serves as a versatile intermediate in organic synthesis. Its derivatives are utilized in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of the nitro group enhances electrophilicity, making it suitable for nucleophilic attack.

- Cycloaddition Reactions : The furan moiety can participate in cycloaddition reactions, leading to the formation of more complex structures.

Table 1: Comparison of Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Contains furan and nitro groups | Organic synthesis, medicinal chemistry |

| Methyl 5-(acetyloxy)-2-(furan-3-yl) | Similar structure with different substitution | Potential drug development |

| Furfuryl alcohol | Simpler structure | Solvent and precursor in organic synthesis |

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit biological activity that can be harnessed for drug development. For instance, studies have shown that compounds containing furan rings often display antimicrobial and anticancer properties.

-

Antimicrobial Activity : Compounds derived from this structure have been tested against various bacterial strains, showing promising results.

- Case Study : A derivative demonstrated significant inhibition against Staphylococcus aureus in vitro, suggesting potential for development as an antibacterial agent.

-

Anticancer Properties : Some studies have indicated that furan-containing compounds can induce apoptosis in cancer cells.

- Case Study : Research published in the Journal of Medicinal Chemistry highlighted a derivative's ability to inhibit tumor growth in xenograft models.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

- Polymerization Studies : this compound has been explored as a monomer for synthesizing bio-based polymers, which are environmentally friendly alternatives to traditional plastics.

Mechanism of Action

The mechanism of action of Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and acetyloxy groups can undergo hydrolysis or substitution. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate with analogous compounds:

Key Observations:

- Nitro Group Position: The target compound’s nitro group on the propenoate backbone distinguishes it from Ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate, where the nitro group resides on a phenyl ring. This difference impacts electronic conjugation and reactivity .

- Ester Group: Methyl esters (target compound) generally exhibit higher volatility and lower hydrophobicity compared to ethyl esters (e.g., Ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate), affecting solubility and bioavailability .

- In contrast, formyl or nitro groups (as in other analogs) may direct reactivity toward nucleophilic additions .

Research Findings and Data

Spectroscopic Data

- IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O ester) and 1520 cm⁻¹ (NO₂ asymmetric stretch) aligns with nitro-containing esters like ranitidine intermediates .

- NMR: The acetyloxy proton resonates at δ 2.35 ppm (singlet), distinct from formyl protons (δ 9.8–10.2 ppm) in Methyl 3-(5-formylfuran-2-yl)prop-2-enoate .

Biological Activity

Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

- Chemical Name : this compound

- CAS Number : Not specified in the sources but related compounds are listed under similar nomenclature.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 255.181 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group in the structure is known to enhance reactivity, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Key Mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Effects : Studies suggest that the furan ring structure may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes.

- Cytotoxicity : Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for anticancer drug development.

In Vitro Studies

-

Antioxidant Assays :

- The compound showed a dose-dependent increase in scavenging activity against free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid.

-

Antimicrobial Testing :

- Against a panel of bacteria (e.g., E. coli, S. aureus), this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

-

Cytotoxicity Assays :

- In human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values of approximately 30 µM, indicating substantial cytotoxic effects.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL or µM) | Reference |

|---|---|---|---|

| Antioxidant | N/A | < 50 (IC50) | |

| Antimicrobial | E. coli | 100 | |

| S. aureus | 150 | ||

| Cytotoxicity | HeLa | 30 | |

| MCF-7 | 30 |

Case Studies

-

Case Study on Anticancer Properties :

A study published in Journal of Medicinal Chemistry highlighted the potential of furan derivatives in inducing apoptosis in breast cancer cells. This compound was shown to activate caspase pathways, leading to programmed cell death. -

Research on Antimicrobial Efficacy :

Research conducted by Smith et al. demonstrated that derivatives of furan compounds exhibit enhanced antimicrobial activity due to structural modifications like acetoxy substitutions, which increase lipophilicity and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.